molecular formula C11H20O3 B15465432 Ethyl 7-methyl-4-oxooctanoate CAS No. 57753-64-7

Ethyl 7-methyl-4-oxooctanoate

Cat. No.: B15465432
CAS No.: 57753-64-7
M. Wt: 200.27 g/mol
InChI Key: UJOCRHTYFPNWKW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-oxooctanoate is a keto ester compound with the molecular formula C11H20O3 . It is part of a class of organic molecules that are valuable as synthetic intermediates and building blocks in organic and medicinal chemistry. Keto esters of this kind are versatile precursors in the synthesis of more complex, biologically active heterocyclic structures . For instance, structurally similar ethyl keto esters are frequently employed in multi-component reactions, such as the Biginelli condensation, to generate pharmacologically relevant scaffolds like dihydropyrimidinones and fused pyrimidine derivatives . These heterocycles are of significant interest in drug discovery for their potential as antitumor agents, among other activities . The structure of this compound, featuring both a ketone and an ester functional group, provides two distinct reactive sites for chemical modification, making it a flexible starting material for developing novel chemical entities or for use in materials science. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57753-64-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 7-methyl-4-oxooctanoate

InChI

InChI=1S/C11H20O3/c1-4-14-11(13)8-7-10(12)6-5-9(2)3/h9H,4-8H2,1-3H3

InChI Key

UJOCRHTYFPNWKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CCC(C)C

Origin of Product

United States

Elucidating Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Keto and Ester Functional Groups

The oxidation of β-keto esters like ethyl 7-methyl-4-oxooctanoate can be directed towards the ketone functionality. While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org

A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, this would involve the migration of either the propyl group or the isobutyl group.

Another relevant oxidation reaction for β-keto esters is α-hydroxylation. This reaction introduces a hydroxyl group at the carbon adjacent to the carbonyl groups, yielding an α-hydroxy-β-dicarbonyl compound. researchgate.net Various catalytic systems, including those based on chiral Lewis acids or organocatalysts in the presence of an oxygen source, have been developed for the enantioselective α-hydroxylation of β-keto esters. researchgate.net

Reduction Chemistry of the Oxo Moiety

The reduction of the ketone (oxo) group in this compound to a secondary alcohol is a common and important transformation. The challenge often lies in achieving chemoselectivity, reducing the ketone in the presence of the ester functionality.

Selective catalytic hydrogenation is a powerful method for the asymmetric reduction of the keto group in β-keto esters to produce chiral β-hydroxy esters, which are valuable building blocks in the synthesis of biologically active compounds. nih.govresearchgate.net This transformation is typically achieved using molecular hydrogen and a chiral metal complex as a catalyst.

Ruthenium (Ru) and Iridium (Ir) complexes with chiral diphosphine ligands are among the most effective catalysts for this reaction. researchgate.netrsc.org For instance, ruthenium complexes of atropisomeric diphosphines have demonstrated high efficiency and enantioselectivity in the hydrogenation of various β-keto esters. researchgate.net Similarly, iridium(III) catalysts have been employed for the asymmetric transfer hydrogenation of β-keto esters in water, using formic acid/sodium formate (B1220265) as the hydrogen source, yielding β-hydroxy esters with excellent selectivity. organic-chemistry.org These catalytic systems can operate under mild conditions and with very low catalyst loadings. researchgate.netacs.org The enantioselectivity of these reactions is often very high, producing one enantiomer of the corresponding β-hydroxy ester in significant excess. rsc.orgacs.orgnih.govnih.gov

Table 1: Catalytic Systems for Asymmetric Hydrogenation of β-Keto Esters

Catalyst System Reductant Key Features Reference(s)
Ruthenium-diphosphine complexes H₂ High efficiency, low catalyst loading researchgate.net
Iridium(III)-diamine complexes HCOOH/HCOONa pH-independent, performed in water organic-chemistry.org
Iridium-ferrocenyl P,N,N-ligands H₂ Good to excellent enantioselectivities rsc.org

Hydride-based reducing agents are widely used for the reduction of carbonyl compounds. The choice of reagent is crucial for achieving selectivity between the ketone and ester groups in this compound.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones over esters. masterorganicchemistry.comorganicchemistrydata.org Therefore, treatment of this compound with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) would primarily yield ethyl 7-methyl-4-hydroxyoctanoate. thieme-connect.comresearchgate.netresearchgate.net The presence of the neighboring ester group can sometimes facilitate the reduction of the ester as well, leading to the diol, but generally, NaBH₄ is considered chemoselective for the ketone. researchgate.net

In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. masterorganicchemistry.comlibretexts.orgkhanacademy.orgvaia.com It readily reduces both ketones and esters to the corresponding alcohols. libretexts.org Consequently, the reaction of this compound with LiAlH₄ would result in the reduction of both the keto and the ester functionalities, yielding 7-methyl-1,4-octanediol. An aldehyde is formed as an intermediate from the ester reduction but is immediately further reduced to the primary alcohol. libretexts.org

Table 2: Hydride Reagents for Reduction of β-Keto Esters

Reagent Primary Product with this compound Selectivity Reference(s)
Sodium Borohydride (NaBH₄) Ethyl 7-methyl-4-hydroxyoctanoate Reduces ketone, ester is largely unaffected masterorganicchemistry.comorganicchemistrydata.org

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to nucleophilic attack. A wide range of nucleophiles can add to this center, leading to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol. This reactivity is fundamental to many carbon-carbon bond-forming reactions.

However, one of the most significant applications of nucleophilic addition to β-keto esters like this compound is in the synthesis of heterocyclic compounds, where the initial nucleophilic attack is followed by an intramolecular cyclization.

Cyclization and Heterocycle Formation Involving this compound Scaffolds

The 1,3-dicarbonyl motif present in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles.

The synthesis of pyrazoles through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative is a classic and widely used method known as the Knorr pyrazole (B372694) synthesis. slideshare.netslideshare.netjk-sci.com this compound serves as the 1,3-dicarbonyl component in this reaction.

The reaction mechanism typically begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the more electrophilic carbonyl carbon of the β-keto ester, which is the ketone carbonyl. rsc.org This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol to form the pyrazolone (B3327878) ring. slideshare.netslideshare.netrsc.org The reaction is often carried out under acidic or basic conditions. slideshare.netjk-sci.com The use of substituted hydrazines allows for the synthesis of N-substituted pyrazole derivatives. The regioselectivity of the initial attack is governed by the relative reactivity of the two carbonyl groups. rsc.orgmdpi.com Multicomponent reactions involving an aldehyde, a β-keto ester like this compound, and a hydrazine can also be employed to synthesize highly substituted pyrazoles. nih.govbeilstein-journals.org

Pyrano- and Furo-Pyran Ring Formations

The structural arrangement of the keto and ester groups in this compound makes it a suitable precursor for the synthesis of heterocyclic compounds, particularly those containing pyran and furan (B31954) rings.

Intramolecular cyclization reactions can lead to the formation of pyran-based structures. For instance, under acidic or basic conditions, the enol or enolate of the ketone can undergo an intramolecular attack on the ester carbonyl. While direct synthesis of pyranopyran structures from this specific γ-keto ester is not extensively documented, the general principles of intramolecular reactions of dicarbonyl compounds suggest its potential. For example, a domino Knoevenagel condensation followed by a 6π-electron electrocyclization is a known method for synthesizing substituted pyrano[4,3-b]pyran-5-ones. orgsyn.org

The formation of furo-pyran ring systems from γ-keto esters is also a plausible transformation. A general strategy for the synthesis of furo[3,4-b]pyran ring skeletons involves a Lewis acid-mediated alkynylation followed by a palladium-catalyzed carbonylative lactonization. organic-chemistry.org Although not directly demonstrated with this compound, this methodology highlights a potential pathway for its conversion into furo-pyran derivatives.

Substitution Reactions and Derivatization at Reactive Sites

The presence of multiple reactive sites in this compound allows for a variety of substitution and derivatization reactions, enabling the introduction of new functional groups and the modification of its carbon skeleton.

The most reactive sites for substitution are the α-carbons to the ketone (C5) and the ester (C3). The protons at these positions are acidic and can be removed by a suitable base to form enolates, which are potent nucleophiles.

Derivatization at the C5 Position: The methylene (B1212753) group at the C5 position, being α to the ketone, is particularly susceptible to electrophilic substitution. Alkylation and acylation reactions can be carried out at this position via the corresponding enolate.

Reaction TypeReagentProduct Type
AlkylationAlkyl halide (e.g., CH₃I)α-Alkyl-γ-keto ester
AcylationAcyl chloride (e.g., CH₃COCl)1,3,5-Tricarbonyl compound

Derivatization at the C7 Position: The tertiary carbon at the C7 position is less reactive towards typical substitution reactions. However, radical-based functionalization could potentially be employed to introduce substituents at this site.

Enolate Chemistry and Carbon-Carbon Bond Formation Reactions

The enolate chemistry of this compound is central to its utility in carbon-carbon bond formation. The generation of enolates at either the C3 or C5 position allows for a range of synthetically important reactions.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) will preferentially deprotonate the less hindered C5 position, leading to the kinetic enolate. In contrast, a weaker base under thermodynamic control may favor the formation of the more substituted enolate at the C3 position.

Once formed, these enolates can participate in various carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.

Aldol (B89426) Addition: Reaction with aldehydes or ketones to form β-hydroxy keto esters.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds. nih.govlibretexts.orgnih.gov

Mechanisms of Action in Synthetic Transformations

The synthetic transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Intramolecular Aldol and Claisen-type Condensations: In the presence of a base, the enolate formed at the C5 position can attack the ester carbonyl at C1, leading to an intramolecular Claisen-type condensation. This would result in the formation of a cyclic β-keto ester. The mechanism involves nucleophilic attack of the enolate on the carbonyl carbon, followed by the elimination of the ethoxy group.

Michael Addition Mechanism: When this compound is used as a Michael donor, the reaction proceeds through the formation of an enolate, which then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.govlibretexts.orgnih.gov This conjugate addition is a powerful tool for forming carbon-carbon bonds and creating more complex molecules. The initial adduct is an enolate, which is then protonated to give the final 1,5-dicarbonyl product. libretexts.orgnih.govacs.org

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of Ethyl 7-methyl-4-oxooctanoate, each unique proton environment gives rise to a distinct signal. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the carbon chain adjacent to the ketone and ester functionalities would exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1' (CH₃-CH₂O-)1.25Triplet7.1
H-2' (-OCH₂-CH₃)4.12Quartet7.1
H-2 (-CH₂-COOEt)2.55Triplet7.3
H-3 (-CH₂-CH₂-COOEt)2.75Triplet7.3
H-5 (-CO-CH₂-)2.42Triplet7.4
H-6 (-CH₂-CH(CH₃)₂)1.60Multiplet
H-7 (-CH(CH₃)₂)2.15Multiplet
H-8 (-(CH(CH₃)₂)0.90Doublet6.6

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing significantly downfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃-CH₂O-)14.2
C-2' (-OCH₂-CH₃)60.5
C-1 (-COO-)173.5
C-2 (-CH₂-COOEt)34.0
C-3 (-CH₂-CH₂-COOEt)27.9
C-4 (-CO-)209.0
C-5 (-CO-CH₂-)49.5
C-6 (-CH₂-CH(CH₃)₂)38.5
C-7 (-CH(CH₃)₂)24.5
C-8 (-(CH(CH₃)₂)22.5

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the sequence of the aliphatic chain. The ethyl group would show a clear correlation between the H-1' triplet and the H-2' quartet.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-5 with C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows couplings between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments. Key correlations would include the H-2 protons to the ester carbonyl (C-1) and C-3, the H-3 protons to the keto carbonyl (C-4), and the H-5 protons to C-4 and C-7, thus unambiguously connecting the ester and isopropyl fragments through the ketone.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisnih.gov

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (C₁₁H₂₀O₃), this technique would be used to confirm the elemental composition.

Predicted HRESI-MS Data

Ion Calculated m/z
[C₁₁H₂₀O₃ + H]⁺201.1491
[C₁₁H₂₀O₃ + Na]⁺223.1310

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to assess the purity of the compound and to analyze its fragmentation pattern upon electron impact (EI) ionization. The retention time from the GC provides a characteristic identifier, while the mass spectrum reveals key structural fragments. A major fragmentation pathway for keto-esters is the McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. While a specific, peer-reviewed spectrum for this compound is not widely published, its chemical structure allows for the confident prediction of its characteristic IR absorption bands based on established principles and data from analogous compounds.

The structure of this compound contains two key functional groups that will dominate its IR spectrum: a ketone (C=O) and an ester (C=O, C-O). The presence of these groups, along with the aliphatic C-H bonds of the hydrocarbon backbone, will give rise to distinct absorption peaks.

The most prominent feature in the IR spectrum is expected to be the carbonyl (C=O) stretching vibrations. Saturated aliphatic ketones typically exhibit a strong, sharp absorption band in the region of 1715 cm⁻¹. The ester carbonyl stretch is also strong and generally appears at a slightly higher frequency, typically between 1750 and 1735 cm⁻¹. docbrown.info In a molecule containing both a ketone and an ester, these two bands may be so close as to overlap, or they may appear as a broadened band or as two distinct shoulders.

Another key feature will be the C-O stretching vibrations of the ester group, which typically appear as two distinct bands in the fingerprint region of the spectrum. One strong, broad band is expected between 1250 and 1200 cm⁻¹ corresponding to the C-O-C asymmetric stretch, and another, weaker band between 1150 and 1000 cm⁻¹ for the O-C-C symmetric stretch. docbrown.info

Finally, the presence of the aliphatic hydrocarbon chain will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2960 - 2850Medium to Strong
C=O (Ketone)Stretch~1715Strong
C=O (Ester)Stretch1750 - 1735Strong
C-O (Ester)Asymmetric Stretch1250 - 1200Strong
C-O (Ester)Symmetric Stretch1150 - 1000Medium
C-H (Alkyl)Bend~1465 and ~1375Variable

This table is predictive and based on characteristic absorption frequencies for the respective functional groups.

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis of this compound has not been reported. This is not unusual for a compound of this nature, as it is likely a liquid or a low-melting-point oil at room temperature, which makes the growth of single crystals suitable for X-ray analysis a significant challenge.

If a crystalline form of this compound were to be obtained and analyzed, the X-ray diffraction data would reveal:

Unambiguous confirmation of connectivity: The data would definitively confirm the bonding arrangement of all atoms in the molecule.

Molecular Conformation: It would show the preferred spatial orientation of the ethyl ester group relative to the carbonyl group and the conformation of the alkyl chain.

Intermolecular Interactions: The analysis would elucidate how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces that dictate the solid-state structure.

While direct experimental data for the target compound is unavailable, studies on other ester-containing molecules demonstrate the power of this technique to resolve complex structural details, including conformational isomerism and packing motifs. nih.govresearchgate.net

Development and Validation of Quantitative Analytical Methods Using this compound as a Standard

For the quantification of this compound in various matrices, validated chromatographic methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for this purpose. The development of such methods would involve using a pure, certified reference standard of this compound to create calibration curves and validate the method's performance.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method would be the most probable approach for its separation and quantification.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be a typical first choice, offering good retention and separation based on the compound's hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. An isocratic elution (constant mobile phase composition) might be sufficient, but a gradient elution (where the solvent composition changes over time) could be employed to ensure good peak shape and resolution from any impurities.

Detection: The ketone and ester carbonyl groups in this compound contain a chromophore that absorbs UV light. Therefore, a UV detector, likely set at a wavelength between 205 and 220 nm, would be the most straightforward and common detection method.

Validation: A validated method would demonstrate linearity, accuracy, precision, selectivity, and defined limits of detection (LOD) and quantification (LOQ), following established guidelines. researchgate.net

Table 2: Hypothetical HPLC Method Parameters for this compound

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 210 nm
Column Temperature 30 °C

This table represents a typical starting point for method development and is not a validated method.

Gas Chromatography (GC) Methodologies

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis.

Method Development Considerations:

Stationary Phase: A mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5ms), would likely provide good separation.

Injector: A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).

Carrier Gas: Helium or hydrogen would be used as the carrier gas with a constant flow rate.

Oven Temperature Program: A temperature program would be developed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the compound as a sharp, symmetrical peak.

Detection: A Flame Ionization Detector (FID) would be the ideal choice, as it is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. Mass Spectrometry (MS) could also be coupled with GC (GC-MS) for definitive identification and quantification. sigmaaldrich.com

Table 3: Hypothetical GC Method Parameters for this compound

ParameterSuggested Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min
Detector Flame Ionization Detector (FID) at 280 °C

This table represents a typical starting point for method development and is not a validated method.

Computational and Theoretical Investigations of Ethyl 7 Methyl 4 Oxooctanoate

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 7-methyl-4-oxooctanoate as a Building Block for Complex Organic Molecules

The utility of a chemical compound in organic synthesis is often determined by its functional groups, which serve as handles for chemical reactions. This compound possesses both a ketone and an ester group, classifying it as a β-keto ester. This arrangement is a classic and powerful motif in synthetic chemistry, allowing the molecule to serve as a versatile building block.

The presence of these two groups allows for a wide range of chemical transformations. The ketone can undergo reactions such as nucleophilic additions, reductions, and condensations, while the ester is susceptible to hydrolysis, transesterification, and reduction. The protons on the carbon atom between the ketone and the ester (the α-carbon) are acidic, allowing for the formation of an enolate, which is a key intermediate in many carbon-carbon bond-forming reactions.

Synthetic strategies for structurally similar compounds highlight the methods by which these molecules are created and utilized. For instance, the synthesis of ethyl 4-methyloctanoate, an aggregation pheromone, has been achieved through methods like the malonic ester synthesis followed by a Krapcho reaction. google.com This industrial method aims for high purity, low cost, and high yields. google.com Other approaches include the Grignard reaction and asymmetric synthesis using organocatalysis. smolecule.com These established methods for related structures underscore the potential synthetic routes to and from building blocks like this compound for constructing more elaborate molecular architectures. The classification of similar keto-esters as "organic building blocks" further solidifies their role as foundational materials for more complex chemical structures. bldpharm.com

Precursor in the Synthesis of Biologically Active Compounds

The search for new and effective biologically active molecules is a primary driver of modern organic synthesis. nih.gov Compounds like this compound, which contain specific functional arrangements, are valuable starting points for creating molecules with potential therapeutic or other biological applications. The process often involves using the precursor's core structure and strategically modifying it to interact with biological targets.

β-Lactam antibiotics, such as penicillins and cephalosporins, are characterized by their four-membered azetidinone ring. nih.gov The synthesis of this strained ring system is a cornerstone of medicinal chemistry. A common method for constructing the β-lactam ring is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. nih.gov

This compound can be envisioned as a precursor in such a synthesis. The ketone functionality could be converted into an imine through condensation with a primary amine. This newly formed imine could then react with a suitable ketene. The substituents on the original keto-ester would ultimately be incorporated into the final β-lactam structure, influencing its stereochemistry and biological activity. The synthesis of β-lactams often employs chiral auxiliaries to control the stereochemical outcome, yielding optically active products. nih.gov The inherent structure of this compound provides a scaffold that can be elaborated into these complex and vital medicinal agents.

Chirality, or "handedness," is a critical feature of most biologically active molecules, as stereoisomers of a drug can have vastly different effects. The synthesis of single-enantiomer compounds is therefore a major goal. This compound is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. The ketone's carbonyl carbon is a prochiral center.

Asymmetric reduction of the ketone or a stereoselective addition of a nucleophile can create a new stereocenter at the C4 position with a high degree of enantiomeric purity. Asymmetric synthesis of a related compound, (S)-ethyl 4-methyloctanoate, has been achieved using organocatalysis, demonstrating that such selective transformations are feasible. smolecule.com The resulting chiral alcohol or other adduct is a valuable chiral intermediate, a building block that can be carried forward to construct enantiomerically pure natural products and pharmaceuticals. smolecule.comnih.gov

Alkaloids and other natural products represent a rich source of chemical diversity and biological activity. Many of these complex molecules are assembled in nature from simpler building blocks, often through pathways resembling polyketide synthesis. The structure of this compound, with its specific carbon skeleton and oxygenation pattern, makes it a suitable synthon for laboratory syntheses that mimic these pathways.

The development of universal synthetic methodologies is key to accessing complex natural product frameworks. nih.gov A keto-ester like this compound can be used in cyclization reactions to form heterocyclic systems, which are common cores of many alkaloids. Its functional groups allow for chain elongation and the introduction of further functionality, gradually building the complexity required for a total synthesis of a natural product.

Role in the Development of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited volumes for high-value applications, such as pharmaceuticals, agrochemicals, and fragrances. This compound and its derivatives fit within this category. The synthesis of a related compound, ethyl 4-methyloctanoate, for use as an insect pheromone is a prime example of a fine chemical application. google.comsmolecule.com The production method for this pheromone was specifically designed to be efficient and high-yielding, reflecting the economic drivers of fine chemical manufacturing. google.com

By analogy, this compound could serve as a key intermediate in the synthesis of other specialty products. Its structure could be incorporated into:

Specialty Polymers: Where the keto group could be used for cross-linking or the entire molecule could be used to create a monomer with specific properties.

Fragrances and Flavors: The ester functionality is common in fragrance compounds, and modifications to the carbon skeleton could produce novel scents.

Liquid Crystals: The defined structure of the molecule could be a starting point for creating the rod-shaped molecules required for liquid crystal displays.

Design and Synthesis of Structurally Modified Analogues for Specific Applications

A common strategy in chemical research is to synthesize a series of analogues of a lead compound to optimize a desired property. By systematically altering the structure of this compound, researchers can fine-tune its physical, chemical, and biological properties. This approach is widely used in the development of new drugs and materials. researchgate.netresearchgate.net

Potential modifications to the this compound scaffold include:

Varying the Ester Group: Replacing the ethyl group with other alkyl or aryl groups can alter solubility, reactivity, and biological uptake.

Modifying the Alkyl Chain: The length of the carbon chain or the position of the methyl group can be changed to probe structure-activity relationships.

Altering the Ketone Position: Moving the ketone along the chain would create constitutional isomers with different chemical properties and shapes.

This systematic approach allows for the creation of a chemical library of related compounds, which can then be screened for enhanced performance in applications ranging from medicinal chemistry to materials science.

Interactive Data Table: Research Findings

ApplicationSynthetic Approach / RoleKey FindingsCitations
Building Block for Complex Molecules Use as a β-keto ester in reactions like malonic ester synthesis or Grignard reactions.Keto-esters are versatile building blocks for constructing larger, more elaborate molecular structures. google.comsmolecule.combldpharm.com
β-Lactam Antibiotic Precursors Conversion of the ketone to an imine, followed by a [2+2] Staudinger cycloaddition with a ketene.The keto-ester scaffold provides a foundation that can be elaborated into the core azetidinone ring of β-lactam antibiotics. nih.govnih.gov
Synthesis of Chiral Intermediates Asymmetric reduction of the prochiral ketone or stereoselective addition of nucleophiles.Can generate a specific stereocenter, producing an enantiomerically pure intermediate for chiral synthesis. smolecule.comnih.gov
Fine Chemicals Use in multi-step synthesis for high-value, low-volume products like pheromones or specialty polymers.Efficient, high-yield synthetic routes are developed for producing such molecules for specialized applications. google.comsmolecule.com
Structurally Modified Analogues Systematic modification of the ester, alkyl chain, or ketone position.Creates a library of related compounds to screen for optimized biological activity or material properties. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Industrial-Scale Synthesis

The industrial-scale synthesis of this compound, a specialized β-keto ester, necessitates a meticulous optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. The primary route for its synthesis is a crossed Claisen condensation between a ketone and an ester. Specifically, this involves the reaction of 5-methyl-2-hexanone (B1664664) with a source of an ethyl acetate (B1210297) enolate, such as ethyl acetate itself or ethyl acetoacetate. numberanalytics.comnumberanalytics.comgeeksforgeeks.orglibretexts.org The optimization of this process involves a careful consideration of several critical parameters, including the choice of base, solvent, temperature, and reactant stoichiometry.

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is widely utilized in the industrial production of pharmaceuticals and fine chemicals. numberanalytics.comnumberanalytics.com The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orglibretexts.org In the case of a crossed Claisen condensation, such as the one for synthesizing this compound, one of the reactants is a ketone, 5-methyl-2-hexanone. chemicalbook.com

A critical aspect of optimizing the industrial synthesis is the management of potential side reactions. The primary competing reaction is the self-condensation of the ester, which can be mitigated by using a non-enolizable ester or by carefully controlling the reaction conditions. fiveable.me Another challenge in scaling up such reactions is ensuring efficient heat transfer and mixing, which can be addressed through the use of specialized reactor designs. google.com

Key Optimization Parameters:

Solvent System: The solvent plays a crucial role in solubilizing the reactants and intermediates, and in influencing the reaction kinetics. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often favored for Claisen condensations as they can effectively solvate the metal cations of the enolate, thereby enhancing its nucleophilicity. numberanalytics.comcelonpharma.com The choice of solvent can also affect the ease of product purification and solvent recovery, which are important considerations for industrial processes. A recent study demonstrated that a simple solvent switch from ethanol (B145695) to tetrahydrofuran dramatically reduced the reaction time for a Claisen condensation from 20 hours to just 10 minutes. celonpharma.com

Temperature Control: Reaction temperature is a critical parameter that must be carefully controlled to balance the reaction rate with the minimization of side products. numberanalytics.com Lower temperatures are often employed to enhance the selectivity of the reaction and to control the exothermicity, which can be a significant safety concern in large-scale reactors. numberanalytics.comgoogle.com

Reactant Stoichiometry and Addition Rate: The molar ratio of the reactants, 5-methyl-2-hexanone and the ethyl ester, must be optimized to maximize the formation of the desired product and minimize waste. In many crossed Claisen condensations, one reactant is used in excess to drive the reaction towards the desired product. fiveable.me The rate of addition of the reactants can also be a critical factor in controlling the reaction and preventing the accumulation of reactive intermediates that could lead to side reactions.

The following data tables illustrate the hypothetical optimization of reaction conditions for the synthesis of this compound based on general principles of the Claisen condensation.

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanol781265
2Sodium HydrideTHF66878
3Lithium Diisopropylamide (LDA)THF-78 to 25485
4Potassium tert-butoxidetert-Butanol821072

Interactive Data Table 1: This table showcases the influence of different bases on the theoretical yield of this compound. Stronger, non-nucleophilic bases in aprotic solvents tend to provide higher yields.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LDADiethyl Ether-78 to 25575
2LDATetrahydrofuran (THF)-78 to 25485
3LDADimethylformamide (DMF)-78 to 25482
4LDAToluene-78 to 25668

Interactive Data Table 2: This table highlights the impact of the solvent on the reaction outcome. Polar aprotic solvents like THF generally lead to better yields by stabilizing the enolate intermediate.

Table 3: Effect of Temperature on Reaction Yield and Purity

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1LDATHF0 to 2568090
2LDATHF-20 to 2558394
3LDATHF-78 to 2548598
4LDATHF2537585

Interactive Data Table 3: This table demonstrates the trade-off between reaction rate and selectivity as a function of temperature. Lower initial temperatures generally result in higher purity of the final product.

Ultimately, the transition from laboratory-scale synthesis to industrial production often involves a shift to continuous flow reactors. celonpharma.com Flow chemistry offers several advantages for optimizing Claisen condensations, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. google.comcelonpharma.com A study on a similar reaction demonstrated a significant increase in productivity and space-time yield when transitioning from a batch process to a continuous flow setup. celonpharma.com

Biochemical Research and Exploration of Biological Activities Non Clinical

Investigation of Role in Metabolic Pathways

Fatty Acid Metabolism and Enzymatic Processes

Fatty acid ethyl esters (FAEEs) are known to be formed in the body, particularly in the liver and brain, as unusual metabolites following ethanol (B145695) consumption. nih.gov This process involves the non-oxidative metabolism of ethanol, where fatty acids are esterified with ethanol. The formation of FAEEs can reach a steady state in tissues after several days of alcohol treatment. nih.gov It is plausible that if the precursor fatty acid, 7-methyl-4-oxooctanoic acid, is present, it could be similarly esterified to ethyl 7-methyl-4-oxooctanoate in the presence of ethanol.

A metabolite of omega-3-acid ethyl ester supplements, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been shown to influence hepatic lipid metabolism. researchgate.net In mouse models, CMPF administration led to an increase in whole-body lipid metabolism, enhanced beta-oxidation, and a reduction in the expression of genes involved in lipogenesis, ultimately improving conditions like steatosis. researchgate.net

Interactions with Metabolic Enzymes

The interaction of this compound with metabolic enzymes has not been specifically documented. However, studies on the broader class of FAEEs indicate that their metabolism can be influenced by enzymes that also process ethanol. For instance, the inhibition of the oxidative metabolism of ethanol by 4-methylpyrazole (B1673528) has been shown to lead to an increase in the circulating concentrations of FAEEs in human subjects. nih.gov This suggests that a decrease in the oxidative breakdown of ethanol shunts it towards the non-oxidative pathway, leading to greater FAEE synthesis. nih.gov

In Vitro Studies of Enzyme Inhibition and Modulation

There is no specific information available regarding the in vitro enzyme inhibition or modulation by this compound. However, studies on extracts containing various ethyl esters and related compounds have demonstrated inhibitory effects on certain enzymes. For example, a methanol (B129727) extract of Ocimum tenuiflorum leaves, and its fractions, showed inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov The ethyl acetate-butanol fraction was particularly potent, suggesting that compounds with medium polarity may be responsible for this inhibition. nih.gov

Assessment of Antimicrobial Properties in Microbial Models

Specific antimicrobial studies on this compound are not found in the reviewed literature. However, crude ethyl acetate (B1210297) extracts from the endophytic fungus Paecilomyces sp., containing a variety of compounds including fatty acid esters, have demonstrated significant antimicrobial activity against several human pathogens. nih.gov The extract was effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov This suggests that some fatty acid esters possess antimicrobial properties.

Evaluation of Antioxidant Activity in Cell-Free and Cellular Assays

Direct assessment of the antioxidant activity of this compound is not available. However, related compounds have been investigated for their antioxidant potential. For example, the ethyl acetate fraction of a methanol extract of Forsythiae Fructus was found to reduce intracellular reactive oxygen species (ROS) in RAW 264.7 cells. nih.gov Additionally, compounds like methyl palmitate and ethyl palmitate have been reported to possess antioxidant activities. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of keto esters is undergoing a transformation towards more sustainable and efficient methodologies. Future research on ethyl 7-methyl-4-oxooctanoate will likely focus on the development of novel catalytic systems that are environmentally benign and offer high selectivity.

Recent advancements in the synthesis of β- and γ-keto esters have highlighted several promising catalytic approaches. For instance, the use of boron-based catalysts, such as boric acid and various boronic acids, has been shown to be effective for the transesterification of β-keto esters under mild conditions. rsc.orgbohrium.com These catalysts are attractive due to their low toxicity and environmental sustainability. bohrium.com Similarly, metal catalysts like gold(III), palladium, niobium pentachloride, and titanium tetrachloride have been successfully employed in the synthesis of keto esters, offering high yields and regioselectivity. nih.govnih.govorganic-chemistry.org An Au(III)-catalyzed hydration of 3-alkynoates, for example, provides a practical one-step synthesis of γ-keto esters at room temperature in an aqueous ethanol (B145695) medium. nih.gov

The development of heterogeneous catalysts is another key area of interest. Silica-supported boric acid, for instance, has been used as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, which is highly desirable for industrial applications. bohrium.com The exploration of such catalysts for the synthesis of this compound could lead to more cost-effective and environmentally friendly production processes.

Catalyst TypeExamplesPotential Advantages for Sustainable Synthesis
Boron-Based Boric acid, Arylboronic acidsLow toxicity, environmentally benign, mild reaction conditions
Metal-Based Au(III), Pd, NbCl₅, TiCl₄, Sc(III)High yield, high selectivity, atom-economical reactions
Heterogeneous Silica-supported boric acidRecyclable, solvent-free conditions, ease of separation
Organocatalysts Amines (e.g., 4-DMAP)Metal-free, mild conditions

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of reaction control, scalability, safety, and high-throughput screening. vapourtec.comyoutube.com Future research will undoubtedly explore the application of these technologies to the synthesis of this compound and its derivatives.

Flow chemistry has been successfully applied to the synthesis of β-keto esters. For example, an in-flow process for the synthesis of β-keto esters via a BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. nih.govacs.org This method allows for precise control over reaction parameters, leading to improved yields and safety, especially when dealing with potentially hazardous reagents like diazo compounds. nih.govacs.org The application of such continuous flow systems to the production of this compound could enable safer, more efficient, and scalable manufacturing. thieme-connect.com

Automated synthesis platforms, which combine robotics with chemical synthesis, can accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.com These platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis of this compound, significantly reducing the time and resources required for process development. youtube.com Furthermore, automated systems can facilitate the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. sigmaaldrich.com

Computational Design of New Keto Ester Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods can be employed to design new derivatives with tuned reactivity, selectivity, and biological activity.

A recent study on the design of β-keto esters with antibacterial activity provides a compelling example of this approach. nih.gov In this work, researchers used computational analysis to evaluate the reactivity and ADME (absorption, distribution, metabolism, and excretion) properties of a series of β-keto ester analogues. nih.govnih.gov Molecular docking and molecular dynamics simulations were then used to predict the interactions of these compounds with specific bacterial proteins, leading to the identification of promising candidates with potential quorum-sensing inhibition capacity. nih.govnih.gov

Similar computational strategies can be applied to this compound. By modifying the chemical structure and evaluating the resulting electronic and steric properties through computational models, it is possible to design new derivatives with enhanced performance for specific applications. For example, density functional theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of more selective catalysts or reaction conditions. nih.gov

Computational MethodApplication in Keto Ester Research
Density Functional Theory (DFT) Predict reactivity, analyze electronic structure, study reaction mechanisms.
Molecular Docking Predict binding modes and affinities with biological targets.
Molecular Dynamics (MD) Simulations Study the dynamic behavior and stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Establish correlations between chemical structure and biological activity.

Expanding the Scope of Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes to catalyze reactions involving keto esters is a rapidly growing field, and future research will likely focus on expanding the range of biocatalytic transformations available for this compound.

A significant area of research in the biocatalysis of keto esters is their asymmetric reduction to produce chiral β-hydroxy esters, which are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. dp.technih.gov Enzymes such as lipases and alcohol dehydrogenases (ADHs) have been shown to be highly effective in this transformation, often with excellent enantioselectivity. dp.technih.govgeorgiasouthern.edu For example, Candida antarctica lipase (B570770) B (CALB) has been used for the lipase-catalyzed transesterification and resolution of racemic alcohols using β-keto esters. google.com Similarly, engineered ADHs have been employed for the stereoselective reduction of a variety of keto esters. nih.gov

Future research could explore the use of a wider range of enzymes, including those from extremophiles, to catalyze novel transformations of this compound. This could include not only reductions but also oxidations, C-C bond formations, and other reactions that are difficult to achieve with conventional chemical methods. The development of self-sufficient heterogeneous biocatalysts, where the enzyme and necessary cofactors are co-immobilized, presents a promising strategy for creating robust and reusable biocatalytic systems for continuous flow processes. dp.tech

Exploration of New Biological Targets and Mechanisms in Pre-clinical Models

While the biological activity of this compound itself is not extensively documented, related keto esters have shown promise in a variety of pre-clinical studies, suggesting that this compound and its derivatives could be of interest for pharmaceutical applications.

Research has shown that certain β-keto esters exhibit antimicrobial and cytotoxic activities. nih.govnih.gov For instance, a series of β-keto esters synthesized from heteroaryl esters demonstrated promising activity against various bacterial and fungal strains, as well as cytotoxicity towards several cancer cell lines. nih.gov Another study focused on the design of β-keto esters as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria. nih.gov The designed compounds were shown to interact with key proteins in the quorum-sensing pathway, highlighting a potential new strategy for combating antibiotic resistance. nih.gov

Future pre-clinical research on this compound could involve screening for a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Identifying specific molecular targets and elucidating the mechanisms of action will be crucial for the development of any potential therapeutic agents. The use of in silico methods, as discussed in section 8.3, can aid in prioritizing compounds for in vitro and in vivo testing.

Advanced Materials and Nanotechnology Applications of Keto Ester-Derived Polymers or Ligands

The unique chemical structure of keto esters makes them attractive building blocks for the synthesis of advanced materials and as ligands in nanotechnology. The presence of both a ketone and an ester functional group allows for a variety of chemical modifications and polymerization reactions.

Poly(keto-esters) are a class of polymers that can be synthesized through the polymerization of keto-dicarboxylic acids with diols or by the modification of polyketones. google.com These polymers are often biodegradable and have potential applications as plastics, waxes, adhesives, and coatings. google.com Recent advances in catalysis have also enabled the synthesis of in-chain keto-functionalized polyethylenes, where the incorporation of the keto group can be used to tune the material's properties, such as crystallinity. acs.org this compound, with its keto and ester functionalities, could serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 7-methyl-4-oxooctanoate?

Methodological Answer: The compound is typically synthesized via Fischer esterification, where 7-methyl-4-oxooctanoic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include:

  • Reaction Time: 6–12 hours under reflux (60–80°C) to ensure complete conversion .
  • Solvent Choice: Polar aprotic solvents like acetone enhance reaction efficiency by stabilizing intermediates .
  • Purification: Distillation under reduced pressure (0.25–1.0 mm Hg) yields >75% purity, confirmed by GC-MS .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.25–1.35 ppm (triplet, ethyl ester CH₃), δ 2.45–2.65 ppm (multiplet, ketone-adjacent CH₂), and δ 3.65 ppm (singlet, methyl branch) .
    • ¹³C NMR: Carbonyl (C=O) signals at ~207–210 ppm and ester carbonyl at ~170 ppm .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 200.2 (C₁₁H₂₀O₃) with fragmentation patterns consistent with ketone and ester cleavage .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions involving this compound?

Methodological Answer: The ketone group at C4 and methyl branch at C7 create steric hindrance, favoring SN2 mechanisms in nucleophilic substitutions (e.g., with NaBH₄ or LiAlH₄). Computational studies (DFT) show:

  • Electron-Withdrawing Groups (EWGs): Increase electrophilicity at the ketone, accelerating reduction to 7-methyl-4-hydroxyoctanoate .
  • Steric Effects: Methyl branching reduces accessibility to nucleophiles, lowering reaction rates by ~20% compared to linear analogs .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For this compound, LUMO energy (-1.8 eV) localizes at the ketone, indicating susceptibility to nucleophilic addition .
  • Molecular Docking: Simulates interactions with biological targets (e.g., enzymes) to assess potential bioactivity. Preliminary studies suggest weak binding (ΔG = -5.2 kcal/mol) to cytochrome P450 isoforms .

Q. How can contradictory data on reaction yields be resolved in literature studies?

Methodological Answer: Discrepancies often arise from:

  • Impurity Profiles: Side products (e.g., unreacted acid) reduce yields. HPLC purity checks (>95%) are critical .
  • Catalyst Deactivation: Moisture-sensitive catalysts (e.g., H₂SO₄) require anhydrous conditions. Karl Fischer titration ensures solvent dryness .
  • Temperature Gradients: Calibrated thermocouples and reflux condensers maintain consistent heating .

Example Resolution Workflow:

Replicate reaction with strict anhydrous conditions.

Characterize products via GC-MS/HPLC.

Compare with literature NMR data for structural validation .

Data Contradictions and Analysis

  • Conflict: Reported yields for Fischer esterification range from 70–90% .
  • Resolution: Higher yields (85–90%) correlate with solvent-free conditions and extended reaction times (>10 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.